tert-Butyltrichlorosilane

Description

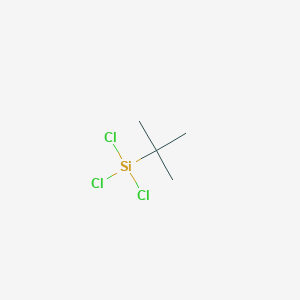

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl(trichloro)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl3Si/c1-4(2,3)8(5,6)7/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOUPSHQAMJMSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066332 | |

| Record name | Silane, trichloro(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18171-74-9 | |

| Record name | tert-Butyltrichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18171-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyltrichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018171749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trichloro(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trichloro(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyltrichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-Butyltrichlorosilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2F8H7C93X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyltrichlorosilane: Properties, Reactivity, and Applications

Introduction

tert-Butyltrichlorosilane, systematically named trichloro(1,1-dimethylethyl)silane, is an organosilicon compound with significant utility in synthetic chemistry and materials science. Its unique structural feature, a sterically demanding tert-butyl group directly attached to a trichlorosilyl functional group, governs its reactivity and confers specific advantages in a variety of applications. This guide provides an in-depth exploration of its fundamental properties, synthesis, chemical behavior, and key applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Physicochemical and Spectroscopic Properties

The distinct physical and chemical characteristics of this compound are foundational to its practical use. It is a solid at room temperature with a characteristic pungent odor.[1]

Structural and Physical Data Summary

A compilation of its key properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 18171-74-9 | [2][3][4][5] |

| Molecular Formula | C4H9Cl3Si | [2][3][5] |

| Molecular Weight | 191.56 g/mol | [2][3][] |

| Appearance | White solid | [7] |

| Melting Point | 97-100 °C | [2][4][7] |

| Boiling Point | 132-134 °C | [2][7] |

| Density | 1.16 g/cm³ | [2][4] |

| Flash Point | 40 °C (104 °F) - closed cup | [7] |

| Refractive Index | 1.4360 | [2][8] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents. | [2] |

Spectroscopic Signature

While detailed spectral data requires access to specific databases, the expected signatures are predictable from its structure.

-

¹H NMR: A single, sharp singlet is expected in the proton NMR spectrum, corresponding to the nine equivalent protons of the tert-butyl group.

-

¹³C NMR: The carbon spectrum would show two distinct signals: one for the quaternary carbon and one for the three equivalent methyl carbons of the tert-butyl group.

-

²⁹Si NMR: A characteristic chemical shift for the silicon atom, influenced by the three chlorine atoms and the tert-butyl group, would be observed.[9]

-

IR Spectroscopy: Key vibrational bands would include those for C-H stretching and bending from the tert-butyl group and strong Si-Cl stretching frequencies.

Synthesis and Commercial Availability

This compound can be prepared by reacting trimethyl chloride with silicon tetrachloride.[7] It is also commercially available from various chemical suppliers, typically with a purity of 96% or higher.[7]

Reactivity and Mechanistic Considerations

The chemical behavior of this compound is dominated by the highly electrophilic silicon center and the steric bulk of the tert-butyl group.

Hydrolysis and Silsesquioxane Formation

In the presence of water or moisture, this compound undergoes rapid hydrolysis.[2] This reaction proceeds via the stepwise substitution of chloride ions with hydroxyl groups, ultimately forming silanetriols. These intermediates are unstable and readily undergo condensation to form polysilsesquioxanes, which are highly cross-linked, cage-like structures. This process is leveraged in materials science for the synthesis of hybrid organic-inorganic materials. For instance, its hydrolytic condensation in a DMSO/water system has been investigated for creating epoxidation catalysts.[2][7]

Role as a Sterically Hindered Reagent

The most significant aspect of this compound's reactivity in organic synthesis is the steric hindrance provided by the tert-butyl group. This bulkiness modulates the reactivity of the silicon center, making it a highly selective reagent. Unlike less hindered chlorosilanes, it reacts preferentially with less sterically encumbered nucleophiles. This property is crucial for its application as a protecting group for primary alcohols, where it can selectively react in the presence of more hindered secondary or tertiary alcohols.

Key Applications in Research and Development

Protecting Group Chemistry

While less common than its dimethyl analog, tert-butyldimethylsilyl chloride (TBSCl), the trichloro variant serves a conceptual role in understanding silyl protecting group chemistry. Silyl groups are invaluable for temporarily masking reactive functional groups, particularly hydroxyl groups in alcohols, to prevent them from interfering with reactions at other sites in a molecule.[10][11] The formation of a silyl ether from an alcohol and a chlorosilane is a cornerstone of multi-step organic synthesis.[12]

The general mechanism for the protection of an alcohol using a chlorosilane is depicted below.

Caption: General mechanism for alcohol protection using this compound.

Synthesis of Silsesquioxanes and Materials

As mentioned, this compound is a precursor for tert-butyl silsesquioxanes.[7] These compounds are of interest in materials science due to their well-defined structures, thermal stability, and dielectric properties. They can be used to create novel polymers, coatings, and catalytic systems. The hydrolytic condensation of this compound can be controlled to produce specific cage structures or polymeric networks.[2]

Experimental Protocol: General Procedure for Silylation of a Primary Alcohol

This protocol provides a general methodology for the protection of a primary alcohol using a chlorosilane like this compound. The specific conditions may require optimization based on the substrate.

Disclaimer: This is a generalized procedure and must be adapted with appropriate safety precautions in a laboratory setting.

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or THF).

-

Base Addition: Add a suitable base (1.1 to 1.5 equivalents), such as imidazole or triethylamine, to the solution. The base acts as a scavenger for the HCl byproduct.

-

Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise via a syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for a period determined by reaction monitoring (typically 1-12 hours). Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure silyl ether.

Caption: Standard workflow for the silylation of a primary alcohol.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.[1]

-

Flammability: It is a flammable solid.[13] Keep away from heat, sparks, and open flames.[14]

-

Corrosivity: It causes severe skin burns and eye damage.[1][13] It reacts with moisture in the air and on skin to produce hydrogen chloride (HCl) gas, which is highly corrosive.[15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or nitrile rubber), safety goggles, a face shield, and a lab coat.[1]

-

Handling: Use in an inert atmosphere and with moisture-free equipment to prevent decomposition.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, alcohols, and oxidizing agents.[1]

Conclusion

This compound is a valuable reagent whose utility stems from the interplay between the reactive Si-Cl bonds and the sterically imposing tert-butyl group. While its primary applications are in the synthesis of silsesquioxanes for materials science, its reactivity provides a key example of sterically controlled transformations in organosilicon chemistry. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in both academic research and industrial development.

References

[2] this compound | 18171-74-9. ChemicalBook. [3] this compound | CAS 18171-74-9. Santa Cruz Biotechnology. [4] this compound. CAS Common Chemistry. [7] this compound 96% | 18171-74-9. Sigma-Aldrich. [5] this compound. NIST WebBook. [] CAS 18171-74-9 this compound. BOC Sciences. this compound 96%. Sigma-Aldrich. [8] this compound. ChemBK. [9] Tri-tert-butylchlorosilane | C12H27ClSi | CID 12461495. PubChem. [13] this compound Safety Data Sheet. Santa Cruz Biotechnology. [16] Chemical Properties of this compound (CAS 18171-74-9). Cheméo. [1] t-BUTYLTRICHLOROSILANE Safety Data Sheet. Gelest, Inc.. [14] tert-Butyl(chloro)dimethylsilane Safety Data Sheet. Click Chemistry Tools. [10] Silyl Groups. Gelest Technical Library. this compound 96%. Sigma-Aldrich. [12] tert-Butyldimethylsilyl chloride. Wikipedia. [15] Butyltrichlorosilane | C4H9Cl3Si | CID 24142. PubChem. [17] Application of tert-Butylchlorodiphenylsilane. ChemicalBook. [18] tert-Butylchlorodiphenylsilane(58479-61-1) 1H NMR spectrum. ChemicalBook. [19] tert-Butyloxycarbonyl protecting group. Wikipedia. [11] Protecting Agents. TCI Chemicals. [20] tert.-BUTYL CHLORIDE. Organic Syntheses Procedure. [21] this compound (C4H9Cl3Si). PubChemLite. [22] A SN1 Reaction: Synthesis of tert-Butyl Chloride. The Royal Society of Chemistry. [23] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. [24] tert-Butyl Hypochlorite(507-40-4) 1H NMR spectrum. ChemicalBook. [] CAS 18171-74-9 this compound. BOC Sciences Electronic Chemicals. [26] Molecular Association Between Short Linear Maltodextrin and Ferulic Acid and the Exploration of Its Applicability. MDPI. [27] tert-BUTYLDIMETHYLSILANOL. SpectraBase.

Sources

- 1. gelest.com [gelest.com]

- 2. This compound | 18171-74-9 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound [webbook.nist.gov]

- 7. tert-ブチルトリクロロシラン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. Tri-tert-butylchlorosilane | C12H27ClSi | CID 12461495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Silyl Groups - Gelest [technical.gelest.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. peptide.com [peptide.com]

- 15. Butyltrichlorosilane | C4H9Cl3Si | CID 24142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. This compound (CAS 18171-74-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 17. Application of tert-Butylchlorodiphenylsilane_Chemicalbook [chemicalbook.com]

- 18. tert-Butylchlorodiphenylsilane(58479-61-1) 1H NMR spectrum [chemicalbook.com]

- 19. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. PubChemLite - this compound (C4H9Cl3Si) [pubchemlite.lcsb.uni.lu]

- 22. rsc.org [rsc.org]

- 23. utsouthwestern.edu [utsouthwestern.edu]

- 24. tert-Butyl Hypochlorite(507-40-4) 1H NMR [m.chemicalbook.com]

- 26. Molecular Association Between Short Linear Maltodextrin and Ferulic Acid and the Exploration of Its Applicability [mdpi.com]

- 27. spectrabase.com [spectrabase.com]

tert-Butyltrichlorosilane CAS number 18171-74-9

An In-Depth Technical Guide to tert-Butyltrichlorosilane (CAS 18171-74-9)

This guide provides an in-depth technical overview of this compound (t-BuSiCl₃), a versatile and powerful reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explore the causality behind its reactivity, application, and handling.

Introduction and Strategic Importance

This compound, identified by CAS number 18171-74-9, is an organochlorosilane compound of significant interest in synthetic chemistry.[1][2] Its unique structural feature—a sterically demanding tert-butyl group bonded to a trichlorosilyl moiety—governs its reactivity and defines its utility. This steric bulk is not a limitation but a critical design element, allowing for controlled and selective reactions.

In the pharmaceutical and material science sectors, it is primarily leveraged in two key areas: as a robust protecting group for hydroxyl functionalities and as a monomeric precursor for the synthesis of advanced silsesquioxane-based materials.[3][4] Understanding the principles of its application is essential for designing efficient and high-yield synthetic routes for complex molecules.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. It is a flammable solid that is highly sensitive to moisture.[1]

| Property | Value | Source(s) |

| CAS Number | 18171-74-9 | [5] |

| Molecular Formula | C₄H₉Cl₃Si | [2][5] |

| Molecular Weight | 191.56 g/mol | [2][5] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 97-100 °C (lit.) | [3][5][6] |

| Boiling Point | 132-134 °C (lit.) | [3][6] |

| Density | 1.160 g/cm³ | [5] |

| Flash Point | 40 °C (104 °F) - closed cup | [7][] |

| InChI Key | MOOUPSHQAMJMSL-UHFFFAOYSA-N | [9] |

| Canonical SMILES | CC(C)(C)(Cl)Cl | [9] |

Synthesis and Industrial Production

The industrial preparation of this compound is commonly achieved through the reaction of silicon tetrachloride with a suitable tert-butylating agent, such as trimethyl chloride.[3] This process leverages the reactivity of silicon tetrachloride to build the sterically congested silicon center.

The causality behind this choice of reactants lies in their availability and the thermodynamic favorability of forming the Si-C bond. The workflow requires stringent anhydrous conditions to prevent the premature hydrolysis of the highly reactive Si-Cl bonds.

Caption: Conceptual workflow for the synthesis of this compound.

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound is rooted in the reactivity of its three silicon-chlorine (Si-Cl) bonds. These bonds are highly polarized, rendering the silicon atom electrophilic and susceptible to attack by nucleophiles.

Hydrolysis: The most prominent reaction is its vigorous and exothermic hydrolysis upon contact with water or moist air.[1][10] This reaction produces hydrochloric acid (HCl) fumes and ultimately leads to the formation of siloxanes.[10] This high reactivity necessitates handling under an inert atmosphere (e.g., nitrogen or argon).[11]

Nucleophilic Substitution: The core of its application in synthesis involves the nucleophilic substitution of the chloride ions by oxygen or nitrogen nucleophiles, such as alcohols or amines.[4][12] The bulky tert-butyl group sterically shields the silicon atom, moderating the reaction rate compared to less hindered silanes like trichlorosilane. This steric hindrance can be exploited for regioselective protection of less hindered hydroxyl groups.

Application in Complex Synthesis: A Silyl Protecting Group

In multi-step organic synthesis, particularly within drug development, it is often necessary to mask a reactive functional group to prevent it from interfering with a subsequent reaction.[4] Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of installation, stability across a wide range of reaction conditions, and clean, selective removal.[4][12][13]

The tert-butyltrichlorosilyl group, while less common than t-butyldimethylsilyl (TBS) or t-butyldiphenylsilyl (TBDPS), offers a unique profile. Its trifunctional nature allows for the potential to bridge diols or create unique polymeric structures. The reaction of one Si-Cl bond with an alcohol forms a dichlorosilyl ether, which remains highly reactive.

Mechanism of Hydroxyl Protection

The protection of an alcohol involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon center. This displaces a chloride ion, forming a new Si-O bond. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to scavenge the HCl generated, driving the reaction to completion.[13][14]

Caption: Mechanism for the protection of an alcohol using this compound.

Experimental Protocol: Protection of a Primary Alcohol

This protocol is a self-validating system; successful protection can be easily monitored by Thin Layer Chromatography (TLC) or confirmed by NMR spectroscopy.

-

Inert Atmosphere: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum.

-

Reagent Preparation: Dissolve the primary alcohol (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under the inert atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction.

-

Addition of Silane: Slowly add this compound (1.05 eq) to the cooled solution via syringe through the septum. A precipitate of triethylamine hydrochloride will form.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting alcohol by TLC.

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Application as a Precursor to Silsesquioxanes

This compound is a key building block for polyhedral oligomeric silsesquioxanes (POSS) through hydrolytic condensation.[3] In this process, the Si-Cl bonds are hydrolyzed to form silanols (Si-OH), which then condense to form stable siloxane bridges (Si-O-Si).

This reaction, often performed in a solvent system like DMSO and water, can lead to well-defined structures.[3][7] The resulting silsesquioxanes can be functionalized further or used as supports for catalysts, finding applications in materials science and catalysis.[7]

Caption: Standard operating procedure for safely handling this compound.

Spill and Emergency Procedures

-

Spill: Evacuate the area and remove all ignition sources. [1][11]Do NOT use water. Cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite). Sweep up using non-sparking tools and place in a suitable, labeled container for disposal. [1]* Fire: Use only dry chemical, CO₂, or alcohol-resistant foam to extinguish. [15]Water is contraindicated and will worsen the situation by generating HCl gas. [1][15]

Storage Conditions

Store in a tightly sealed container under an inert atmosphere (nitrogen or argon). [11]The storage area must be a cool, dry, well-ventilated, and secured location away from incompatible substances. [1][11][15]It is classified as a flammable solid hazardous material (Storage Class 4.1B). [7]

Conclusion

This compound is a reagent whose utility is defined by a carefully balanced interplay of steric hindrance and electronic reactivity. For the synthetic chemist, it offers a powerful tool for the construction of complex molecular architectures and advanced materials. However, its power is matched by its hazardous nature, demanding a thorough understanding of its properties and a disciplined approach to its handling. By adhering to the principles and protocols outlined in this guide, researchers can safely and effectively harness the synthetic potential of this valuable compound.

References

-

t-BUTYLTRICHLOROSILANE Safety Data Sheet. (2015, July 15). Gelest, Inc. Retrieved January 13, 2026, from [Link]

-

This compound. (n.d.). CAS Common Chemistry. Retrieved January 13, 2026, from [Link]

-

Chemical Properties of this compound (CAS 18171-74-9). (n.d.). Cheméo. Retrieved January 13, 2026, from [Link]

-

This compound. (2024, April 9). ChemBK. Retrieved January 13, 2026, from [Link]

-

SIB1985.0 GHS US English US SDS. (n.d.). Gelest, Inc. via Amazon S3. Retrieved January 13, 2026, from [Link]

-

Silyl Groups. (n.d.). Gelest Technical Library. Retrieved January 13, 2026, from [Link]

-

Butyltrichlorosilane | C4H9Cl3Si | CID 24142. (n.d.). PubChem - NIH. Retrieved January 13, 2026, from [Link]

-

tert.-BUTYL CHLORIDE. (n.d.). Organic Syntheses Procedure. Retrieved January 13, 2026, from [Link]

-

tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

-

Alcohol Substitutions and Eliminations in Basic Conditions PBr3 PCl3 SOCl2 TsCl POCl3. (2018, February 1). YouTube. Retrieved January 13, 2026, from [Link]

-

A SN1 Reaction: Synthesis of tert-Butyl Chloride. (n.d.). The Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

-

17.6: Reactions of Alcohols. (2024, September 22). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]

-

SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture. (2020, April 12). YouTube. Retrieved January 13, 2026, from [Link]

-

SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 2. (2020, April 14). YouTube. Retrieved January 13, 2026, from [Link]

Sources

- 1. gelest.com [gelest.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 18171-74-9 [chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. chembk.com [chembk.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 9. This compound (CAS 18171-74-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. Butyltrichlorosilane | C4H9Cl3Si | CID 24142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Silyl Groups - Gelest [technical.gelest.com]

- 14. youtube.com [youtube.com]

- 15. s3.amazonaws.com [s3.amazonaws.com]

Physicochemical Properties of tert-Butyltrichlorosilane

An In-Depth Technical Guide to tert-Butyltrichlorosilane: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound ((CH₃)₃CSiCl₃), a key organosilicon compound. Intended for researchers, chemists, and professionals in drug development and materials science, this document delves into the fundamental physicochemical properties, established synthetic routes, and significant applications of this versatile chemical intermediate. The guide emphasizes the causality behind experimental choices, particularly in its synthesis via the Grignard pathway and its primary application in the formation of silsesquioxanes through controlled hydrolysis. Detailed experimental protocols, safety and handling procedures, and illustrative diagrams are provided to offer both theoretical understanding and practical insights.

This compound is a flammable, corrosive solid at room temperature that reacts violently with water. Its bulky tert-butyl group imparts unique steric and electronic properties, making it a valuable precursor in organosilicon chemistry. Its key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉Cl₃Si | [1] |

| Molecular Weight | 191.56 g/mol | [] |

| CAS Number | 18171-74-9 | [1] |

| Appearance | Solid | [3] |

| Melting Point | 97-100 °C | [3] |

| Boiling Point | 132-134 °C | [3] |

| InChI Key | MOOUPSHQAMJMSL-UHFFFAOYSA-N | [1][] |

| Synonyms | t-Butyltrichlorosilane, Trichloro(1,1-dimethylethyl)silane, tert-Butylsilicon trichloride | [1] |

Synthesis of this compound

The most established and reliable method for synthesizing this compound is through the reaction of a Grignard reagent, tert-butylmagnesium chloride, with an excess of silicon tetrachloride (SiCl₄).[4] This pathway is favored for its efficiency and directness in forming the sterically hindered carbon-silicon bond.

Grignard-Based Synthetic Route

The synthesis is a two-step process that begins with the formation of the Grignard reagent.

-

Formation of tert-Butylmagnesium Chloride : tert-Butyl chloride is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form tert-butylmagnesium chloride.[4] Strict anhydrous conditions are critical, as Grignard reagents are highly reactive towards protic sources like water, which would quench the reagent.[4] The use of iodine or 1,2-dibromoethane is often employed to activate the magnesium surface.[5]

-

Reaction with Silicon Tetrachloride : The freshly prepared Grignard reagent is then added to a solution of silicon tetrachloride. The reaction proceeds via a nucleophilic attack of the carbanionic center of the Grignard reagent on the electrophilic silicon atom of SiCl₄, displacing one chloride ion.[4] An excess of silicon tetrachloride is used to minimize the formation of di- and tri-substituted products (t-Bu₂SiCl₂ and t-Bu₃SiCl). The steric hindrance of the tert-butyl group also disfavors multiple substitutions.

The overall workflow for this synthesis is depicted below.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Key Applications

While many simple chlorosilanes are used to protect alcohols, the trifunctional nature of this compound makes it less suitable for the selective protection of a single hydroxyl group in complex syntheses. Instead, its primary value lies in its use as a monomeric building block for silicon-containing polymers and materials, specifically silsesquioxanes.

Hydrolytic Condensation to Silsesquioxanes

The most significant application of this compound is its use as a precursor to polyhedral oligomeric silsesquioxanes (POSS) through controlled hydrolytic condensation.[3][6] In this reaction, the three chloro groups are hydrolyzed to silanols (Si-OH), which are highly unstable and rapidly condense with each other to form stable siloxane bonds (Si-O-Si).

The reaction is highly sensitive to conditions such as solvent, temperature, and water concentration. For instance, hydrolysis in dimethyl sulfoxide (DMSO) and water can lead to the formation of specific, well-defined structures like tBu₂Si₂O(OH)₄.[3] These resulting silsesquioxane structures are hybrid organic-inorganic molecules that can be used as supports for catalysts or as building blocks for advanced polymers with enhanced thermal and mechanical properties.[3]

Caption: General pathway for the hydrolysis of this compound.

Experimental Protocol: Controlled Hydrolysis in DMSO

This protocol describes the controlled hydrolytic condensation of this compound in a DMSO/water system, a method reported to yield specific disiloxane diols.[3] This procedure serves as a self-validating system, where the formation of a crystalline product confirms the successful execution of the reaction under controlled conditions.

Materials and Equipment

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Deionized water

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Addition funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for workup and filtration

Step-by-Step Procedure

-

Reaction Setup : A three-necked flask is flame-dried and placed under an inert atmosphere. Anhydrous DMSO is added to the flask.

-

Dissolution : this compound is carefully added to the DMSO and stirred until fully dissolved. The bulky tert-butyl group slows the rate of reaction compared to less hindered chlorosilanes, allowing for more controlled conditions.

-

Controlled Addition of Water : A solution of water in DMSO is prepared and added dropwise to the reaction mixture via an addition funnel over a period of 1-2 hours with vigorous stirring. This slow addition is crucial to prevent uncontrolled polymerization and to favor the formation of discrete oligomeric species.

-

Reaction Monitoring : The reaction is monitored by techniques such as GC-MS or TLC (after quenching an aliquot) to track the consumption of the starting material.

-

Workup and Isolation : Upon completion, the reaction mixture is poured into cold water to precipitate the product. The solid is collected by vacuum filtration, washed with water to remove residual DMSO and HCl, and then dried under vacuum.

-

Purification : The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure silsesquioxane product.

Caption: Experimental workflow for controlled hydrolysis.

Safety and Handling Precautions

This compound is a hazardous chemical that requires strict safety protocols. It is classified as a flammable solid and is highly corrosive, causing severe skin burns and eye damage upon contact.[3]

-

Handling : Always handle in a well-ventilated fume hood. Grounding and bonding of containers are necessary to prevent static discharge. Use only non-sparking tools.[7]

-

Personal Protective Equipment (PPE) : Chemical-resistant gloves (neoprene or nitrile rubber), chemical safety goggles, and a face shield are mandatory. Wear suitable protective clothing to prevent skin contact.[3]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It is incompatible with water, acids, alcohols, and oxidizing agents.[7]

-

Spills and Disposal : In case of a spill, evacuate the area. Sweep or shovel the solid material into an appropriate container for disposal, avoiding dust formation. Do not use water for cleanup. Dispose of contents/container to an approved waste disposal plant.[7]

References

-

Gelest. General Silylation Procedures. [Link]

-

OpenStax. 17.8 Protection of Alcohols – Organic Chemistry: A Tenth Edition. [Link]

-

ResearchGate. Techniques for Silylation. [Link]

-

Khan Academy. Protection of alcohols (video). [Link]

-

Organic Chemistry Portal. Silyl ether synthesis by silylation or cyanosilylation. [Link]

-

Chemistry Stack Exchange. Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?. [Link]

-

Chemistry LibreTexts. 17.8: Protection of Alcohols. [Link]

-

Gelest, Inc. n-BUTYLTRICHLOROSILANE Safety Data Sheet. [Link]

-

Chemistry LibreTexts. 9.7: SN1 Reaction. [Link]

-

Organic Syntheses. tert.-BUTYL CHLORIDE. [Link]

-

NIST. This compound. [Link]

-

Chemistry Stack Exchange. Preparation of tertiary Grignard reagents. [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

-

Organic Syntheses. Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. [Link]

-

Scribd. Hydrolysis of tert-Butyl Chloride Study. [Link]

-

ResearchGate. Is there a selective opening of an unusual Grignard Reagent and the Furst-Plattner Rule?. [Link]

-

Indiana University Bloomington. The Sn1 Reaction Mechanism: Hydrolysis of T-Butyl Chloride. [Link]

Sources

tert-Butyltrichlorosilane physical and chemical properties

An In-depth Technical Guide to tert-Butyltrichlorosilane: Properties, Reactivity, and Applications

Introduction

This compound, with the chemical formula C4H9Cl3Si, is an organosilane compound of significant interest in synthetic and materials chemistry.[1][2][3] Characterized by a sterically demanding tert-butyl group attached to a trichlorosilyl functional group, this reagent exhibits a unique combination of high reactivity and steric hindrance. These properties make it a valuable tool for chemists, particularly in the synthesis of silsesquioxanes and as a specialized protecting group in complex organic syntheses.[3][4][5] This guide provides a comprehensive overview of its physical and chemical properties, explores the mechanistic basis of its reactivity, and offers practical insights into its application.

Chemical and Physical Properties

This compound is a flammable, corrosive solid at room temperature with a pungent odor.[5][6][7][8] Its physical state is a direct consequence of a relatively high melting point compared to other chlorosilanes. The key physical and chemical identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 18171-74-9 | [1][2][3][4][5] |

| Molecular Formula | C4H9Cl3Si | [1][2][3] |

| Molecular Weight | 191.56 g/mol | [1][2][4][5] |

| Appearance | White crystalline solid | [5][9] |

| Melting Point | 97-100 °C | [1][3][5][10] |

| Boiling Point | 132-134 °C | [3][5][10] |

| Density | 1.160 g/cm³ | [1] |

| Flash Point | 40 °C (104 °F) - closed cup | [5][] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture and protic solvents | [3] |

Chemical Identifiers:

-

IUPAC Name: tert-butyl(trichloro)silane[]

Caption: Ball-and-stick model of this compound.

Core Reactivity and Mechanistic Insights

The chemistry of this compound is dominated by the electrophilic nature of the silicon atom and the steric influence of the adjacent tert-butyl group. The three chlorine atoms are excellent leaving groups, rendering the silicon center highly susceptible to nucleophilic attack.

Hydrolysis

A defining characteristic of this compound is its vigorous and exothermic reaction with water and other protic solvents, such as alcohols.[3] This high hydrolytic sensitivity is a critical consideration for its handling and storage, which must be done under inert, anhydrous conditions.[12] The reaction proceeds via nucleophilic substitution at the silicon atom, where water molecules displace the chloride ions. This initially forms silanols (R-Si(OH)3), which are unstable and readily undergo condensation to form siloxanes and ultimately cross-linked polysilsesquioxane networks. The reaction also liberates corrosive hydrogen chloride (HCl) gas.[8]

Reaction Scheme: (CH₃)₃CSiCl₃ + 3H₂O → (CH₃)₃CSi(OH)₃ + 3HCl n(CH₃)₃CSi(OH)₃ → [(CH₃)₃CSiO₁.₅]n + 1.5n H₂O

Silylation of Alcohols: A Sterically Hindered Protecting Group

In organic synthesis, the primary application of related silyl chlorides is the protection of functional groups, most notably alcohols.[13][14] While smaller reagents like chlorotrimethylsilane (TMSCl) are common, the bulky tert-butyl group in this compound offers unique selectivity. However, its trifunctional nature makes it less ideal for simple alcohol protection compared to monofunctional reagents like tert-butyldimethylsilyl chloride (TBDMSCl). The principles of reactivity remain the same, driven by steric hindrance.

The reaction with an alcohol proceeds through an Sₙ2-like mechanism at the silicon center.[13] The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic silicon. This process is typically facilitated by a non-nucleophilic base, such as triethylamine or pyridine, which serves two crucial roles:

-

Deprotonation: The base deprotonates the alcohol, increasing its nucleophilicity.

-

HCl Scavenging: The base neutralizes the HCl byproduct, driving the reaction to completion.[13]

The significant steric bulk of the tert-butyl group imposes considerable constraints on the transition state of this reaction. This steric hindrance makes the silylation of sterically crowded secondary and tertiary alcohols extremely difficult, allowing for the selective protection of primary alcohols.

Caption: Silylation of an alcohol using this compound.

Experimental Protocol: Synthesis of tert-Butyl Silsesquioxanes via Hydrolytic Condensation

This compound is a key precursor for synthesizing tert-butyl-functionalized silsesquioxanes.[4][5] These compounds are cage-like structures with a silicon-oxygen core and organic groups on the exterior, finding applications in materials science. The following protocol outlines a general procedure for their synthesis.

I. Materials and Reagents

-

This compound (moisture-sensitive)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Water, deionized

-

Acetone, technical grade

-

Round-bottom flask equipped with a magnetic stir bar

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Büchner funnel and filter paper

II. Step-by-Step Procedure

-

Reaction Setup: Assemble a dry round-bottom flask under an inert atmosphere. Add anhydrous DMSO to the flask and begin stirring.

-

Reagent Addition: Slowly add this compound to the stirring DMSO.

-

Hydrolysis: Carefully add a stoichiometric amount of water via the dropping funnel to the solution. The reaction is exothermic; maintain control over the addition rate to manage the temperature.

-

Precipitation and Aging: The hydrolytic condensation will result in the formation of a white precipitate (the silsesquioxane product).[3][5] Allow the mixture to stir at room temperature for several hours to ensure complete reaction.

-

Isolation: Isolate the white solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the product cake thoroughly with acetone to remove any unreacted starting materials and solvent residues.

-

Drying: Dry the purified solid product in a vacuum oven. The resulting product can be characterized by techniques such as FT-IR, NMR, and Mass Spectrometry.

Caption: Workflow for silsesquioxane synthesis.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.[7]

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[4][7]

-

Hand Protection: Neoprene or nitrile rubber gloves should be worn.[7]

-

Skin and Body Protection: A flame-retardant lab coat and appropriate protective clothing are required.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If exposure to dust or vapors is likely, a NIOSH-certified respirator is necessary.[7]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen).[7][12]

Conclusion

This compound is a highly reactive organosilane whose utility is defined by the interplay between the electrophilic silicon center and the sterically bulky tert-butyl group. Its vigorous reaction with water makes it a valuable precursor for silsesquioxane-based materials, while the principles of its reactivity are foundational to understanding sterically hindered silylating agents in organic synthesis. Due to its hazardous nature, particularly its flammability and extreme sensitivity to moisture, strict adherence to safety protocols is essential for its handling and use.

References

-

CAS Common Chemistry. This compound. CAS, a division of the American Chemical Society. [Link]

-

Cheméo. Chemical Properties of this compound (CAS 18171-74-9). [Link]

-

PubChem. Tri-tert-butylchlorosilane. National Institutes of Health. [Link]

-

ChemBK. This compound. [Link]

-

Wikipedia. Manganese(III) acetate. [Link]

-

Gelest, Inc. t-BUTYLTRICHLOROSILANE Safety Data Sheet. [Link]

-

NIST WebBook. This compound. [Link]

-

NIST WebBook. This compound. [Link]

-

PubChem. Butyltrichlorosilane. National Institutes of Health. [Link]

-

Chemistry LibreTexts. 17.8: Protection of Alcohols. [Link]

-

NIST WebBook. Silane, chloro(1,1-dimethylethyl)dimethyl-. [Link]

-

Chemistry LibreTexts. 17.6: Reactions of Alcohols. [Link]

-

YouTube. Alcohol Protecting Groups: t-Butyl Ether Protecting Groups. [Link]

-

Organic Syntheses. tert.-BUTYL CHLORIDE. [Link]

-

Pearson+. Propose a mechanism for the conversion of tert-butyl alcohol to t.... [Link]

-

YouTube. Hydrolysis of t-butyl halides. [Link]

-

MDPI. Molecular Association Between Short Linear Maltodextrin and Ferulic Acid and the Exploration of Its Applicability. [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. This compound (CAS 18171-74-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound | 18171-74-9 [chemicalbook.com]

- 4. tert-ブチルトリクロロシラン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. tert-ブチルトリクロロシラン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. gelest.com [gelest.com]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. chembk.com [chembk.com]

- 12. fishersci.com [fishersci.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Spectral Characterization of tert-Butyltrichlorosilane

Prepared by: Gemini, Senior Application Scientist

Introduction

tert-Butyltrichlorosilane ((CH₃)₃CSiCl₃), a member of the organochlorosilane family, is a pivotal precursor in materials science and organic synthesis. Its utility in the formation of silsesquioxanes and other silicon-containing polymers makes a thorough understanding of its structural and chemical identity essential.[1][2] This technical guide provides a comprehensive analysis of the key spectral data for this compound, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. Designed for researchers and professionals, this document offers not just data, but a foundational understanding of the principles behind the spectral features, protocols for data acquisition of a reactive compound, and detailed interpretation of the results.

Molecular Structure and Physicochemical Properties

The structure of this compound features a central silicon atom bonded to a sterically demanding tert-butyl group and three chlorine atoms. This arrangement dictates its reactivity and its distinct spectral signature.

Caption: Molecular structure of this compound.

Key physicochemical properties are summarized below for reference.

| Property | Value | Reference(s) |

| CAS Number | 18171-74-9 | [1][3] |

| Molecular Formula | C₄H₉Cl₃Si | [1][3] |

| Molecular Weight | 191.56 g/mol | [1][3] |

| Physical Form | Solid | [1] |

| Melting Point | 97-100 °C | [1][4] |

| Boiling Point | 132-134 °C | [1][4] |

Critical Safety and Handling Protocols

This compound is a flammable solid that is highly reactive and corrosive. It reacts violently with water, releasing toxic hydrogen chloride gas, and causes severe skin burns and eye damage.[1] Strict adherence to safety protocols is mandatory.

Core Safety Mandates:

-

Inert Atmosphere: All manipulations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[5]

-

Personal Protective Equipment (PPE): Use of chemical goggles, a face shield, and neoprene or nitrile rubber gloves is required. A NIOSH-certified respirator should be used if inhalation is possible.[1]

-

Static Discharge Prevention: Containers and transfer equipment must be grounded and bonded to prevent ignition from static electricity.[1]

-

Spill Management: In case of a spill, evacuate the area and use only dry media for cleanup. Do not use water.[1]

Caption: Workflow for the safe handling of this compound.

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern of volatile compounds like this compound.

Experimental Protocol: Electron Ionization MS

-

Sample Introduction: A minute quantity of the solid is introduced into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum.

Data and Interpretation

The mass spectrum of this compound is characterized by a distinct fragmentation pattern dominated by the stability of the tert-butyl cation.[6][7] The molecular ion (M⁺) is often of low abundance or absent due to rapid fragmentation.

| m/z | Proposed Fragment | Identity | Relative Abundance |

| 175 | [M - CH₃]⁺ | [(CH₃)₂CSiCl₃]⁺ | High |

| 133 | [SiCl₃]⁺ | Trichlorosilyl cation | Moderate |

| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation | Base Peak |

Causality of Fragmentation: The primary fragmentation pathway involves the cleavage of the C-Si bond. This is highly favored because it results in the formation of the very stable tertiary carbocation, [C(CH₃)₃]⁺, which is observed as the base peak (most abundant ion) at m/z 57.[8] Another significant fragmentation is the loss of a methyl radical (•CH₃) from the molecular ion, leading to the abundant ion at m/z 175. The presence of chlorine's two stable isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for all chlorine-containing fragments, which serves as a key validation of their identity.

Caption: Experimental workflow for preparing a moisture-sensitive NMR sample.

¹H NMR Analysis (Predicted)

The proton NMR spectrum is expected to be remarkably simple due to the high symmetry of the tert-butyl group.

-

Chemical Shift (δ): A single sharp signal (singlet) is predicted. The nine protons of the three methyl groups are chemically and magnetically equivalent. The electron-withdrawing SiCl₃ group will deshield these protons, causing them to appear downfield from typical alkyl protons. The predicted chemical shift is in the range of 1.0-1.3 ppm .

-

Integration: The integral of this singlet will correspond to all nine protons.

-

Multiplicity: As there are no adjacent protons, the signal will be a singlet.

¹³C NMR Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework.

-

Signal 1 (Quaternary Carbon): The quaternary carbon of the tert-butyl group, directly attached to the silicon, is expected at approximately 25-30 ppm . This signal will likely be of lower intensity due to the absence of a Nuclear Overhauser Effect (NOE) enhancement. [9]* Signal 2 (Methyl Carbons): The three equivalent methyl carbons are predicted to appear further upfield, in the range of 20-25 ppm . [9]

²⁹Si NMR Analysis (Predicted)

²⁹Si NMR is highly sensitive to the electronic environment around the silicon atom. [10]* Chemical Shift (δ): For tetracoordinated silicon compounds, the chemical shift is strongly influenced by the electronegativity of the substituents. The three chlorine atoms will cause a significant downfield shift. Based on data for related chlorosilanes, the chemical shift for this compound is predicted to be in the range of +10 to +25 ppm (relative to TMS at 0 ppm). [11][12]* Experimental Consideration: A common experimental artifact is a broad background signal from the quartz in the NMR tube and probe, typically around -110 ppm. This should not be mistaken for a sample signal. [10]

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 1.0 - 1.3 | Singlet | -C(CH ₃)₃ |

| ¹³C | 25 - 30 | Singlet | -C (CH₃)₃ |

| 20 - 25 | Singlet | -C(C H₃)₃ |

| ²⁹Si | +10 to +25 | Singlet | -Si Cl₃ |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing an excellent method for identifying functional groups. [13]

Experimental Protocol

-

Sample Preparation: As a solid, the sample can be prepared as a KBr pellet or as a Nujol mull. Given its reactivity, the Nujol mull method performed in a dry bag or glovebox is preferable to avoid hydrolysis during pellet pressing.

-

Data Acquisition: The sample is placed in the IR spectrometer, and a spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Interpretation of Key Vibrational Modes

The IR spectrum can be divided into regions characteristic of the tert-butyl group and the trichlorosilyl group.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description | Reference(s) |

| 2970 - 2870 | C-H Asymmetric & Symmetric Stretching | Characteristic of sp³ C-H bonds in the methyl groups. | [14] |

| 1470 - 1450 | C-H Asymmetric Bending (Scissoring) | Deformation of the methyl H-C-H angles. | [15] |

| 1390 & 1365 | C-H Symmetric Bending (Umbrella) | A characteristic doublet for the tert-butyl group. | [15] |

| 625 - 425 | Si-Cl Stretching | Strong absorptions. SiCl₃ groups typically show two distinct bands in this region. | [16][17] |

The most diagnostic features are the strong C-H stretching and bending vibrations confirming the presence of the saturated alkyl group and, critically, the strong, sharp absorptions in the low-frequency "fingerprint" region below 650 cm⁻¹, which are definitive for the Si-Cl bonds. [17][18]The absence of a broad absorption around 3400 cm⁻¹ is a key quality control check, confirming the sample is free of hydrolytic Si-OH byproducts. [16]

Conclusion

The comprehensive spectral analysis of this compound provides an unambiguous structural confirmation. The mass spectrum is defined by its base peak at m/z 57, corresponding to the stable tert-butyl cation. The NMR spectra are characterized by their simplicity, showing single resonances in ¹H and ²⁹Si NMR and two distinct signals in the ¹³C NMR, all consistent with the molecule's high symmetry. Finally, the infrared spectrum is marked by the characteristic vibrations of the tert-butyl group and the strong, low-frequency absorptions of the Si-Cl bonds. Together, these techniques provide a robust and self-validating analytical framework for researchers working with this important chemical intermediate.

References

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from Gelest, Inc. [Link]

-

ResearchGate. (2015). How can we take the NMR of a moisture sensitive compound? Retrieved from ResearchGate. [Link]

-

Journal de Physique Colloques. (1981). Infrared vibrational spectra of chlorinated and hydrogenated amorphous silicon. [Link]

-

PubChem. (n.d.). Tri-tert-butylchlorosilane. Retrieved from PubChem. [Link]

-

ResearchGate. (2015). Infrared Analysis of Organosilicon Compounds. [Link]

-

NIST. (n.d.). This compound. Retrieved from NIST WebBook. [Link]

-

NIST. (n.d.). This compound. Retrieved from NIST WebBook. [Link]

-

University of Ottawa. (n.d.). (29Si) Silicon NMR. Retrieved from University of Ottawa NMR Facility. [Link]

- Heine, T., et al. (2002). 29Si NMR chemical shifts of silane derivatives. Journal of Molecular Structure: THEOCHEM.

-

Royal Society of Chemistry. (n.d.). Electronic supplementary information for: A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI). [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from University of Leicester. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from Oregon State University. [Link]

-

OCR. (n.d.). Data Sheet for Chemistry A. [Link]

- Cremer, D., et al. (n.d.). The Calculation of 29Si NMR Chemical Shifts of Tetracoordinated Silicon Compounds in the Gas Phase and in Solution Supplementary.

-

SpectraBase. (n.d.). Chlorotri-n-butylsilane. Retrieved from SpectraBase. [Link]

- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

-

Springer Nature. (n.d.). NMR Protocols and Methods. [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy. [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from CAS. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from Iowa State University Chemical Instrumentation Facility. [Link]

-

TU Chemnitz. (n.d.). Infrared spectroscopy of bonded silicon wafers. [Link]

-

Royal Society of Chemistry. (n.d.). Infrared spectroscopy. [Link]

-

The Journal of Organic Chemistry. (1997). NMR Chemical Shifts. [Link]

-

SpectraBase. (n.d.). tert-Butylchlorodimethylsilane. Retrieved from SpectraBase. [Link]

-

ResearchGate. (2013). FT-IR spectrum of tert-butyl...[Link]

-

Chemistry LibreTexts. (2020). Infrared Spectroscopy. [Link]

-

Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas...[Link]

Sources

- 1. This compound 96 18171-74-9 [sigmaaldrich.com]

- 2. This compound | 18171-74-9 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. The mass spectrum of tert-butylamine follows shows an intense bas... | Study Prep in Pearson+ [pearson.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 11. unige.ch [unige.ch]

- 12. rsc.org [rsc.org]

- 13. edu.rsc.org [edu.rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. glaserr.missouri.edu [glaserr.missouri.edu]

- 16. gelest.com [gelest.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Introduction to tert-Butyltrichlorosilane: A Profile in Reactivity

An In-depth Technical Guide to the Reactivity of tert-Butyltrichlorosilane with Water and Alcohols

This guide provides an in-depth exploration of the reactivity of this compound, a pivotal reagent in both materials science and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple procedural descriptions to elucidate the underlying chemical principles, kinetic influences, and practical considerations essential for predictable and safe experimentation. We will dissect the causality behind experimental choices, offering field-proven insights into controlling the vigorous reactions of this versatile organosilane.

This compound ((CH₃)₃CSiCl₃, CAS No. 18171-74-9) is a solid organosilane compound notable for the sterically demanding tert-butyl group attached to a silicon atom bearing three highly reactive chlorine atoms.[1] This unique structure dictates its chemical behavior, making it a valuable precursor for the synthesis of bulky silyl ethers and complex silsesquioxanes.[2] However, the very nature of the silicon-chlorine (Si-Cl) bonds renders the molecule extremely sensitive to protic reagents like water and alcohols, resulting in rapid and exothermic reactions.[2][3] Understanding and controlling this reactivity is paramount to leveraging its synthetic potential.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 18171-74-9 |

| Molecular Formula | C₄H₉Cl₃Si[2] |

| Molecular Weight | 191.56 g/mol [2] |

| Appearance | Solid |

| Melting Point | 97-100 °C (lit.)[2] |

| Boiling Point | 132-134 °C (lit.)[2] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents.[2] |

The Core of Reactivity: Hydrolysis

The reaction of this compound with water, or hydrolysis, is a vigorous process driven by the high affinity of silicon for oxygen and the favorable formation of hydrogen chloride (HCl). The reaction proceeds in a stepwise fashion, with each of the three Si-Cl bonds being sequentially replaced by a hydroxyl (-OH) group.

Mechanism of Hydrolysis and Condensation

The primary reaction involves the nucleophilic attack of water on the electrophilic silicon atom. This process is repeated three times, liberating three equivalents of HCl gas.

-

First Hydrolysis: (CH₃)₃CSiCl₃ + H₂O → (CH₃)₃CSiCl₂(OH) + HCl

-

Second Hydrolysis: (CH₃)₃CSiCl₂(OH) + H₂O → (CH₃)₃CSiCl(OH)₂ + HCl

-

Third Hydrolysis: (CH₃)₃CSiCl(OH)₂ + H₂O → (CH₃)₃CSi(OH)₃ + HCl

The final hydrolysis product, tert-butylsilanetriol ((CH₃)₃CSi(OH)₃), is highly unstable and readily undergoes intermolecular condensation. This secondary reaction involves the elimination of water between two silanol molecules to form a stable silicon-oxygen-silicon (siloxane) bond. This process can continue, leading to the formation of complex, cage-like structures known as silsesquioxanes.[2] For instance, the controlled hydrolytic condensation in a solvent like DMSO has been shown to yield specific intermediates like tBu₂Si₂O(OH)₄, which are valuable in catalyst development.[2]

Caption: Stepwise hydrolysis of this compound and subsequent condensation.

Experimental Protocol: Controlled Hydrolysis in a Mixed Solvent System

This protocol describes a controlled hydrolysis aimed at producing siloxane oligomers rather than an uncontrolled polymerization. The use of a co-solvent (like acetone or DMSO) helps to moderate the reaction rate and improve solubility.

Causality: The primary challenge in hydrolysis is managing the reaction's exothermicity and the liberation of corrosive HCl gas.[3] A non-protic co-solvent is chosen to dilute the reactants, thereby controlling the reaction rate. The procedure must be conducted in a well-ventilated fume hood due to the evolution of toxic gas.[4]

Methodology:

-

System Preparation: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser fitted with a gas outlet connected to a scrubber (containing dilute NaOH solution) to neutralize the evolved HCl. Ensure the entire apparatus is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: Dissolve this compound (1 equivalent) in anhydrous acetone and charge this solution to the flask.

-

Controlled Addition: Charge the dropping funnel with a stoichiometric amount of water (e.g., 3 equivalents for full hydrolysis) diluted in acetone.

-

Reaction Execution: While stirring vigorously, add the water/acetone solution dropwise to the silane solution at a controlled temperature (e.g., 0 °C) to manage the exotherm.

-

Monitoring and Work-up: Monitor the reaction by observing the cessation of HCl evolution. Once complete, the solvent can be removed under reduced pressure to isolate the crude siloxane products.

-

Characterization: The resulting products can be analyzed by techniques such as FT-IR (to observe the appearance of Si-O-Si bands) and ²⁹Si NMR spectroscopy.

Precision and Control: Reactivity with Alcohols

The reaction of this compound with alcohols, or alcoholysis, is a cornerstone of synthetic organic chemistry, primarily used for the protection of hydroxyl groups.[5][6] Unlike hydrolysis, which often leads to complex mixtures, alcoholysis can be precisely controlled to yield specific mono-, di-, or trialkoxysilanes.

Mechanism of Alcoholysis

The mechanism is analogous to hydrolysis, involving nucleophilic attack by the alcohol's oxygen atom on the silicon center, displacing a chloride ion. The key distinction in practical application is the routine use of a non-nucleophilic base.

Causality: The reaction produces one equivalent of HCl for each Si-Cl bond that reacts. This acidic byproduct can cause undesirable side reactions, such as the cleavage of acid-sensitive functional groups elsewhere in the molecule. To prevent this and to drive the reaction to completion, a stoichiometric amount of a hindered amine base, such as triethylamine (Et₃N) or pyridine, is added.[6] The base acts as an HCl scavenger, forming a stable ammonium salt (e.g., Et₃N·HCl), which typically precipitates from the reaction mixture.

Caption: Workflow for the synthesis of a trialkoxysilane using an HCl scavenger.

Factors Influencing Reactivity

-

Stoichiometry: The product distribution is highly dependent on the molar ratio of alcohol to silane. Using one equivalent of alcohol can favor the formation of the monoalkoxysilane, while a large excess of alcohol will drive the reaction towards the trialkoxysilane.

-

Steric Hindrance: The steric bulk of the alcohol's R-group significantly impacts the reaction rate. Primary alcohols (e.g., methanol, ethanol) react much more readily than secondary alcohols, which in turn are more reactive than tertiary alcohols.[7] This selectivity can be exploited in molecules with multiple hydroxyl groups.

Experimental Protocol: Synthesis of tert-Butyltriethoxysilane

This protocol details a standard procedure for protecting an alcohol, in this case, ethanol.

Methodology:

-

System Preparation: Assemble an oven-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagent Charging: In the flask, combine this compound (1 equiv.), anhydrous ethanol (≥ 3 equiv.), and anhydrous triethylamine (≥ 3 equiv.) in a dry, non-protic solvent such as dichloromethane (DCM) or diethyl ether. The order of addition can be critical; often, the silane is added to a solution of the alcohol and base.

-

Reaction Execution: Cool the mixture to 0 °C in an ice bath. Add the this compound dropwise via the dropping funnel with efficient stirring. A white precipitate of triethylammonium chloride will form.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting alcohol.

-

Work-up and Purification:

-

Upon completion, remove the triethylammonium chloride salt by vacuum filtration, washing the filter cake with fresh solvent.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water, dilute aqueous NaHCO₃, and brine to remove any remaining salts and impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

The crude product can be purified further by fractional distillation under vacuum.

-

Safety and Handling: A Mandate for Caution

This compound is a hazardous material that demands rigorous safety protocols. Its dual flammable and corrosive nature, coupled with its violent reactivity with water, necessitates careful handling.[4][8][9]

Table 2: Summary of Hazards and Handling Precautions

| Hazard | Precautionary Measures |

| Flammable Solid | Keep away from heat, sparks, and open flames. Use non-sparking tools. Ground all equipment to prevent static discharge.[8][9][10] |

| Water Reactive | Reacts violently with water and moisture to produce HCl gas.[3][4] Handle and store under a dry, inert atmosphere (nitrogen or argon).[4] Keep containers tightly closed.[4][8] |

| Corrosive | Causes severe skin burns and eye damage due to the compound itself and the HCl produced upon contact with moisture. |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (neoprene or nitrile), chemical safety goggles, and a face shield.[8] Use a lab coat and ensure an emergency eye wash station and safety shower are accessible.[8][9] |

| Spill & Disposal | In case of a spill, do not use water.[8] Cover with a dry, inert absorbent material (e.g., sand or vermiculite), sweep up, and place in a sealed container for disposal. All waste must be treated as hazardous. |

Conclusion

The reactivity of this compound with water and alcohols is potent and multifaceted. While its hydrolysis is often a rapid and difficult-to-control process leading to polymeric siloxanes, it forms the basis for creating advanced silsesquioxane materials. In contrast, its alcoholysis, when moderated with a base, offers a precise and controllable method for the synthesis of silyl ethers—an indispensable tool in modern organic synthesis. Mastery of this chemistry hinges on a thorough understanding of the underlying mechanisms, a diligent approach to controlling reaction conditions, and an unwavering commitment to safety. These principles enable the chemist to transform a hazardous reagent into a powerful synthetic building block.

References

- t-BUTYLTRICHLOROSILANE - Safety D

- This compound 96%. Sigma-Aldrich.

- This compound | 18171-74-9. ChemicalBook.

- Butyltrichlorosilane - SAFETY D

- TERT-BUTOXYCHLORODIPHENYLSILANE - Chemical Safety D

- tert-Butyl chloride - SAFETY D

- t-BUTYLTRICHLOROSILANE - Safety D

- Butyltrichlorosilane | C4H9Cl3Si | CID 24142. PubChem - NIH.

- A Review of Organosilanes in Organic Chemistry. Thermo Fisher Scientific.

- This compound | CAS 18171-74-9. Santa Cruz Biotechnology.

- This compound 96% | 18171-74-9. Sigma-Aldrich.

- This compound - CAS Common Chemistry. CAS.

- Protection of Alcohols. Chemistry LibreTexts.

- Reactions of Alcohols. Chemistry LibreTexts.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. This compound | 18171-74-9 [chemicalbook.com]

- 3. Butyltrichlorosilane | C4H9Cl3Si | CID 24142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. gelest.com [gelest.com]

- 9. s3.amazonaws.com [s3.amazonaws.com]

- 10. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Hydrolytic Stability of tert-Butyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyltrichlorosilane ((CH₃)₃CSiCl₃ or TBTCS) is an organochlorosilane featuring a sterically demanding tert-butyl group linked to a trichlorosilyl functional group.[1][2] This structure imparts unique reactivity, particularly concerning its interaction with water. Unlike less hindered chlorosilanes that hydrolyze almost instantaneously, TBTCS exhibits marked, though not absolute, stability.[3] This guide offers an in-depth analysis of the hydrolytic stability of TBTCS, detailing the underlying chemical mechanisms, influential factors, and validated experimental protocols for its assessment. By synthesizing fundamental principles with practical applications, this document serves as a crucial resource for professionals leveraging TBTCS in moisture-sensitive applications, including advanced materials synthesis and as a chemical intermediate in pharmaceutical development.[4]

Introduction: The Unique Profile of this compound

This compound is a solid chemical intermediate widely used in organic and organosilicon chemistry.[1][4] Its primary utility stems from the bulky tert-butyl group, which provides significant steric protection to the reactive silicon center. This steric hindrance is the cornerstone of its hydrolytic stability relative to other organotrichlorosilanes like methyltrichlorosilane or ethyltrichlorosilane.[5] While all chlorosilanes are fundamentally reactive towards water, the rate of this reaction for TBTCS is slow enough to be controlled and studied, making it a valuable reagent in syntheses where controlled delivery of a silyl group is required.[3][6] Its applications include the synthesis of silsesquioxanes, which can serve as catalyst supports.[6][7] Understanding the kinetics and mechanisms of its hydrolysis is paramount for optimizing reaction conditions, ensuring process safety, and guaranteeing product purity.

The Mechanism of Hydrolysis: A Stepwise Process

The reaction of this compound with water is a classic example of nucleophilic substitution at a silicon center. The process is not a single event but a sequence of hydrolysis and subsequent condensation reactions.

Step 1: Initial Hydrolysis The reaction initiates with a water molecule acting as a nucleophile, attacking the electrophilic silicon atom. This leads to the displacement of a chloride ion and the formation of a silanol (Si-OH) group. Hydrochloric acid (HCl) is generated as a byproduct. This step is repeated until all three chlorine atoms are replaced by hydroxyl groups, forming the unstable tert-butylsilanetriol ((CH₃)₃CSi(OH)₃).

Step 2: Condensation The newly formed, highly reactive silanol groups readily condense with each other. This process involves the elimination of a water molecule between two silanol groups to form a stable siloxane bond (Si-O-Si). This condensation can continue, leading to the formation of oligomeric and polymeric silsesquioxanes with the general formula [(CH₃)₃CSiO₁.₅]ₙ.[7]

The overall reaction pathway is depicted below:

Caption: Hydrolysis and condensation pathway of TBTCS.

The steric bulk of the tert-butyl group significantly slows the initial nucleophilic attack by water, which is the rate-determining step for the hydrolysis.[8] This contrasts sharply with less hindered chlorosilanes, where the reaction is often violent and difficult to control.[3]

Factors Influencing Hydrolytic Stability

The rate of TBTCS hydrolysis is not constant but is influenced by several key experimental parameters. Control over these factors is essential for predictable and reproducible outcomes in the laboratory and in industrial processes.

-

Steric Hindrance: As previously noted, the large tert-butyl group physically obstructs the approach of water molecules to the silicon atom. This is the primary reason for the compound's enhanced stability compared to linear alkyltrichlorosilanes like n-butyltrichlorosilane.[5][9]

-

pH: The hydrolysis of silanes is catalyzed by both acids and bases.[10] In neutral conditions (pH ≈ 7), the reaction is at its slowest.[10] Under acidic conditions, protonation of the chlorine atom makes it a better leaving group, accelerating the reaction. Under basic conditions, the hydroxide ion is a stronger nucleophile than water, also increasing the reaction rate.

-

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[10] Higher temperatures provide the necessary activation energy for the reaction to proceed more quickly. Therefore, storing TBTCS at low temperatures is a key measure to prolong its shelf life.

-

Solvent: The choice of solvent can have a profound impact. Protic solvents like alcohols can participate in the reaction (alcoholysis) and may accelerate decomposition. Aprotic, non-polar solvents are generally preferred for storing and handling TBTCS. However, the hydrolysis is often studied in a mixed solvent system (e.g., DMSO/water) to achieve miscibility.[1][7]

-